molecular formula C11H13NO2 B8679526 N-(4-formyl-3,5-dimethylphenyl)acetamide

N-(4-formyl-3,5-dimethylphenyl)acetamide

Cat. No.: B8679526
M. Wt: 191.23 g/mol
InChI Key: KOTLCIZAMHDVMB-UHFFFAOYSA-N
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Description

N-(4-formyl-3,5-dimethylphenyl)acetamide is an organic compound characterized by the presence of a formyl group and an acetamide group attached to a dimethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-formyl-3,5-dimethylphenyl)acetamide typically involves the acylation of 4-formyl-3,5-dimethylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-formyl-3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-formyl-3,5-dimethylbenzoic acid.

    Reduction: N-(4-hydroxymethyl-3,5-dimethyl-phenyl)-acetamide.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-(4-formyl-3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-formyl-3,5-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and acetamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-formyl-phenyl)-acetamide
  • N-(3,5-dimethyl-phenyl)-acetamide
  • N-(4-formyl-3,5-dimethyl-phenyl)-benzamide

Uniqueness

N-(4-formyl-3,5-dimethylphenyl)acetamide is unique due to the presence of both formyl and acetamide groups on a dimethyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(4-formyl-3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C11H13NO2/c1-7-4-10(12-9(3)14)5-8(2)11(7)6-13/h4-6H,1-3H3,(H,12,14)

InChI Key

KOTLCIZAMHDVMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-(4-bromo-3,5-dimethyl-phenyl)-acetamide (150 mg) in THF (5 mL) was added n-BuLi (1.36 mL, 1.0 M solution in hexane) at −78° C. The mixture was stirred at −78° C. for 30 min, then warmed up to −40° C. for 5 min, then cooled down to at −78° C. again. After 20 min, DMF (0.24 mL) was added. The mixture was stirred at −78° C. for 30 min and then allowed to warm up to room temperature for 1 h. The reaction was quenched with saturated NH4Cl aqueous solution and extracted with EtOAc. The organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give N-(4-formyl-3,5-dimethyl-phenyl)-acetamide: MS (m/z) 192 (M+1).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Two

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